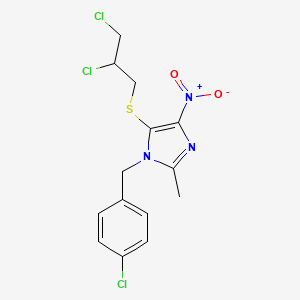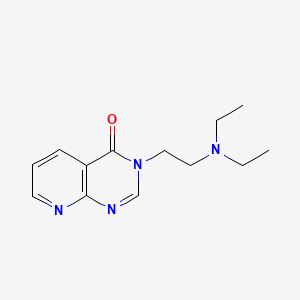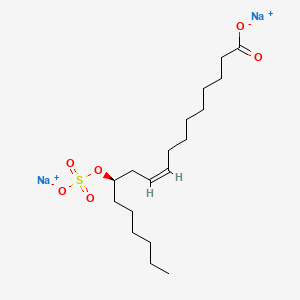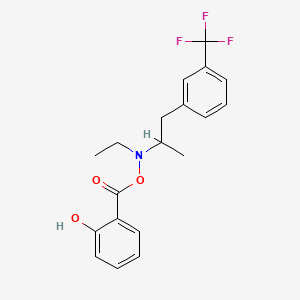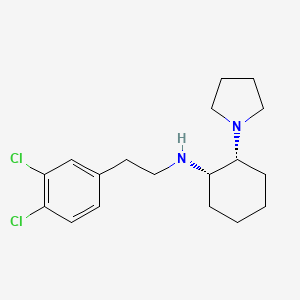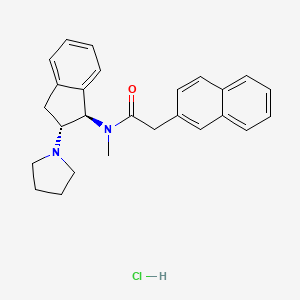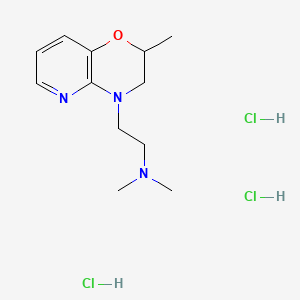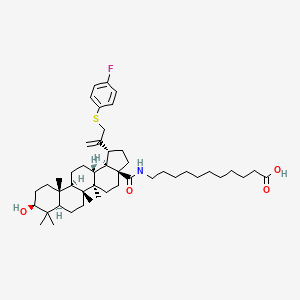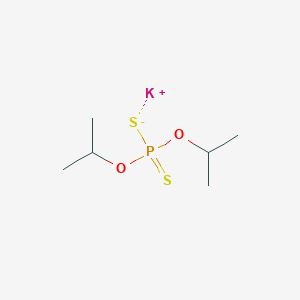
Potassium diisopropylxanthate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium diisopropylxanthate is an organosulfur compound with the chemical formula C6H14KO2PS2. It is a member of the xanthate family, which are salts or esters of xanthic acid. Xanthates are widely used in the mining industry as flotation agents for the extraction of metals from ores. This compound is particularly known for its effectiveness in the flotation of sulfide minerals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium diisopropylxanthate can be synthesized through the reaction of carbon disulfide with potassium hydroxide and isopropyl alcohol. The reaction typically occurs at low temperatures (0-30°C) in the presence of a solvent such as tetrahydrofuran . The general reaction is as follows:
2C3H7OH+CS2+2KOH→C6H14KO2PS2+2H2O
Industrial Production Methods: In industrial settings, the preparation of xanthates, including this compound, often involves a kneading synthesis method. This method is efficient, cost-effective, and environmentally friendly as it does not produce wastewater .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium diisopropylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dixanthogen.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Dixanthogen.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthates
Applications De Recherche Scientifique
Potassium diisopropylxanthate has a wide range of applications in scientific research:
Biology: It is used in studies involving the interaction of sulfur-containing compounds with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is extensively used in the mining industry for the flotation of sulfide minerals.
Mécanisme D'action
The mechanism by which potassium diisopropylxanthate exerts its effects involves the formation of complexes with metal ions. In the flotation process, it adsorbs onto the surface of sulfide minerals, rendering them hydrophobic and allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involve the formation of metal-xanthate complexes .
Comparaison Avec Des Composés Similaires
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium diisopropylxanthate is unique due to its specific alkyl group, which provides distinct properties in terms of solubility and reactivity. Compared to other xanthates, it offers better selectivity and efficiency in the flotation of certain sulfide minerals .
Propriétés
Numéro CAS |
25654-93-7 |
|---|---|
Formule moléculaire |
C6H14KO2PS2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
potassium;di(propan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
PJJZTOTXLDXTEL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OP(=S)(OC(C)C)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


